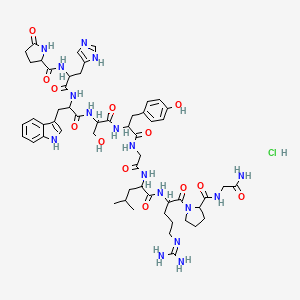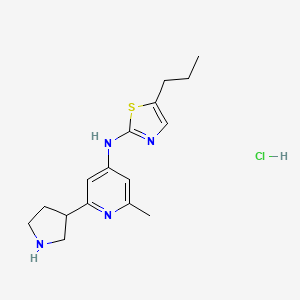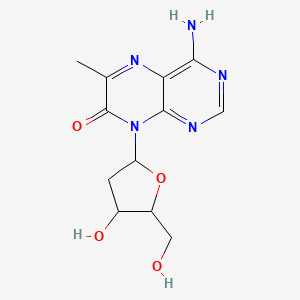![molecular formula C16H18N2 B12294780 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline ist eine komplexe organische Verbindung mit der Summenformel C16H18N2.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Zum Beispiel können Ausgangsstoffe wie substituierte Aniline und Aldehyde Kondensationsreaktionen eingehen, gefolgt von einer Cyclisierung, um die gewünschte Phenanthrolinstruktur zu bilden .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische organische Syntheseverfahren umfassen, einschließlich der Verwendung von Hochdruckreaktoren und Durchflusssystemen, um eine effiziente und gleichmäßige Produktion zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Katalysatoren, werden optimiert, um die Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in mehr gesättigte Derivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Phenanthrolinstruktur einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, RNH2) werden unter bestimmten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone liefern, während Substitutionsreaktionen verschiedene substituierte Phenanthroline erzeugen können .
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit einzigartigen Eigenschaften zu bilden.
Biologie: Untersucht hinsichtlich seines Potenzials als fluoreszierende Sonde in der biologischen Bildgebung.
Medizin: Erforscht hinsichtlich seines Potenzials für therapeutische Eigenschaften, einschließlich Antikrebs- und antimikrobieller Aktivitäten.
Industrie: Wird bei der Entwicklung organischer Halbleiter und Materialien für elektronische Geräte eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Beispielsweise kann es als Ligand mit Metallionen koordinieren, um Komplexe zu bilden, die einzigartige elektronische und photophysikalische Eigenschaften aufweisen. Diese Komplexe können mit biologischen Molekülen interagieren und zu verschiedenen biologischen Effekten führen .
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and photophysical properties. These complexes can interact with biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone: Bekannt für seine Verwendung in der organischen Elektronik als n-leitender Halbleiter.
2,7-Bis(2,6-diisopropylphenyl)benzo[lmn][3,8]phenanthroline:
Einzigartigkeit
2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die es ermöglichen, stabile Komplexe mit verschiedenen Metallionen zu bilden. Diese Eigenschaft macht es besonders wertvoll in der Koordinationschemie und Materialwissenschaft .
Eigenschaften
Molekularformel |
C16H18N2 |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene |
InChI |
InChI=1S/C16H18N2/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
VHNSKBKZGHFGKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C3C(=CC=C4C3=C(CN(C4)C)C=C2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)


![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)









